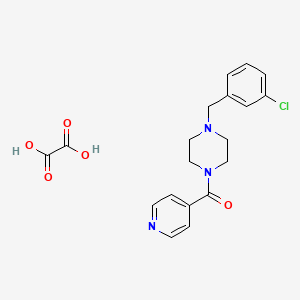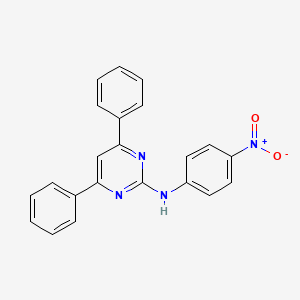![molecular formula C18H16Cl2FNOS B5103998 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide, also known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a member of the acrylamide family of compounds and is known for its ability to selectively inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins.
Mecanismo De Acción
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide exerts its effects by selectively inhibiting the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide prevents the degradation of specific proteins involved in disease processes, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to reduce the accumulation of misfolded proteins, leading to a reduction in disease symptoms. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to reduce the activity of immune cells, leading to a reduction in self-tissue destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide is its selectivity for the proteasome, which allows for targeted inhibition of specific disease processes. Another advantage is its ability to selectively target cancer cells while sparing normal cells, reducing the side effects associated with chemotherapy. One limitation of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.
Direcciones Futuras
There are many potential future directions for research on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of the proteasome. Another area of interest is the use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide in different disease states.
Métodos De Síntesis
The synthesis of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminoethanethiol to form the intermediate 2-[(2,4-dichlorobenzyl)thio]ethylamine. This intermediate is then reacted with 4-fluorophenylacryloyl chloride to form the final product, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in a variety of disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to selectively target cancer cells while sparing normal cells, making it an attractive candidate for chemotherapy. In neurodegenerative diseases, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to reduce the accumulation of misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been shown to reduce the activity of immune cells, which are responsible for the destruction of self-tissue.
Propiedades
IUPAC Name |
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNOS/c19-15-5-4-14(17(20)11-15)12-24-10-9-22-18(23)8-3-13-1-6-16(21)7-2-13/h1-8,11H,9-10,12H2,(H,22,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIMEDYGWEGLS-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxybenzyl)-N-{2-[methyl(2-phenylethyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5103928.png)
![2-(4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5103940.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)
![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5103962.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
![2-(4-ethylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5104002.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)

![4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B5104007.png)